Emimycin riboside

Antibacterial Nucleoside prodrug Streptococcus faecium

Researchers probing pyrimidine metabolism face a shortage of well-characterized, non-antiviral riboside controls. Emimycin riboside is a synthetic C-nucleoside uridine analog that acts as the intracellular active species of emimycin, enabling definitive studies of ribosylation-dependent prodrug activation. - Equipotent antibacterial activity against S. faecium (EC50 8 μM) and E. coli (EC50 10 μM), reversible by uracil/cytosine. - Broad-spectrum in vivo anticoccidial control at 8-16 ppm feed, with documented cross-resistance to 6-azauracil. - Essential negative control for antiviral SAR: ribosyl derivatives show zero activity against HSV-1/VZV, while 2′-deoxy analogs achieve sub-micromolar potency. Supplied by BenchChem with 95% purity, ready for immediate global dispatch.

Molecular Formula C9H12N2O6
Molecular Weight 244.2 g/mol
Cat. No. B1209005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmimycin riboside
Synonyms1-(beta-ribofuranosyl)-2(1H)-pyrazinone 4-oxide
emimycin riboside
Molecular FormulaC9H12N2O6
Molecular Weight244.2 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=O)N1C2C(C(C(O2)CO)O)O)[O-]
InChIInChI=1S/C9H12N2O6/c12-4-5-7(14)8(15)9(17-5)11-2-1-10(16)3-6(11)13/h1-3,5,7-9,12,14-15H,4H2/t5-,7-,8-,9-/m1/s1
InChIKeyRXZPAINEZWIFJD-ZOQUXTDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emimycin Riboside: Pyrazine C-Nucleoside Research Compound


Emimycin riboside (1-(β-D-ribofuranosyl)-2(1H)-pyrazinone 4-oxide; CAS 34597-52-9) is a synthetic C-nucleoside analogue of uridine in which the natural uracil base is replaced by a 2(1H)-pyrazinone 4-oxide heterocycle [1]. First described as the ribosyl derivative of the natural antibiotic emimycin, this compound serves as both the intracellular active species of emimycin and a standalone molecular probe for studying pyrimidine metabolism, nucleotide salvage pathways, and nucleobase recognition across bacterial, protozoal, and coccidial systems [1][2].

Why Emimycin Riboside Cannot Be Substituted


The pyrazine nucleoside class exhibits extreme functional divergence depending on the sugar moiety (ribose vs. 2′-deoxyribose), the presence or absence of the N4-oxide, and substitution at C5. Emimycin riboside shows equipotent antibacterial activity against Streptococcus faecium (EC50 8 μM) and Escherichia coli (EC50 10 μM) compared to its aglycone emimycin, confirming that emimycin acts as a prodrug requiring intracellular ribosylation [1]. However, the 2′-deoxyribosyl analogue diverges by more than 5 orders of magnitude in antibacterial potency (EC50 0.05 nM and 0.04 nM, respectively), indicative of a distinct molecular target [1]. Ribosyl derivatives are completely devoid of antiviral activity against all tested RNA viruses and DNA viruses (HSV-1, VZV), whereas select 2′-deoxyribosyl-5-substituted emimycin derivatives achieve EC50 values of 0.99 μM against VZV and 1.79 μM against HSV-1 with selectivity indices exceeding 230 [2]. In anticoccidial models, emimycin riboside demonstrates cross-resistance with 6-azauracil in an Eimeria tenella resistant line, while 6-azauracil itself is ineffective against E. brunetti even at 4,000 ppm—a species fully controlled by emimycin riboside at 8–16 ppm [3][4]. These data illustrate that two molecules sharing the pyrazinone scaffold can have non-overlapping antiparasitic spectra, rendering generic substitution a source of experimental failure.

Emimycin Riboside: Comparative Activity Evidence


Antibacterial Potency: Ribosyl vs. Deoxyribosyl Analogues

Emimycin riboside and its aglycone emimycin exhibit identical antibacterial potency against Gram-positive and Gram-negative bacteria, supporting the prodrug hypothesis. However, replacement of the ribose with 2′-deoxyribose produces a gain of potency exceeding five orders of magnitude: the 2′-deoxyribosyl analogue yields EC50 values of 0.05 nM against S. faecium and 0.04 nM against E. coli, compared to 8 μM and 10 μM for the ribosyl form, respectively. This ~160,000- to 200,000-fold differential indicates a target switch [1].

Antibacterial Nucleoside prodrug Streptococcus faecium Escherichia coli Structure–activity relationship

Broad-Spectrum In Vivo Anticoccidial Efficacy

In controlled battery experiments, emimycin riboside administered at 16 ppm in feed produced marked anticoccidial activity against all five major pathogenic Eimeria species of chickens (E. tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti). Against E. brunetti, a dietary level of only 8 ppm was sufficient to eliminate practically all clinical signs. The drug interferes with first- and second-generation schizogony of E. tenella [1]. By comparison, the closely related pyrimidine antagonist 6-azauracil requires ≥1,000 ppm for efficacy against E. tenella and E. necatrix and is completely ineffective against E. brunetti even at 4,000 ppm [2].

Anticoccidial Eimeria Poultry in vivo efficacy Feed additive

Metabolic Activation via UPRTase in Toxoplasma gondii

When [³H]emimycin is supplied to cultures of human fibroblasts infected with Toxoplasma gondii, it is converted intracellularly to emimycin riboside-5′-phosphate, the nucleotide that serves as the proximate active species. Emimycin-resistant T. gondii mutants lacking uracil phosphoribosyltransferase (UPRTase) cannot perform this conversion and are completely cross-resistant to 5-fluorodeoxyuridine, confirming a shared bioactivation route [1]. Emimycin functions as a substrate for UPRTase as efficiently as the natural substrate uracil [1]. The riboside-5′-phosphate is subsequently converted to emimycin analogs of all uracil nucleotides, though incorporation into RNA is less than stoichiometrically predicted from intracellular triphosphate levels, suggesting additional downstream discrimination [2].

Toxoplasma gondii UPRTase Metabolic activation Nucleotide salvage Cross-resistance

Antiviral Activity: Ribosyl vs. Deoxyribosyl Derivatives

A comprehensive antiviral screen demonstrated that emimycin, all 5-substituted emimycin congeners, and all corresponding ribonucleoside derivatives are completely devoid of inhibitory activity against a panel of RNA viruses and against the DNA viruses HSV-1 and VZV [1]. In stark contrast, the 2′-deoxyribosyl-5-methylemimycin derivative displays EC50 values of 0.99 μM against VZV (selectivity index >416) and 1.79 μM against HSV-1 (selectivity index >230), with no detectable cytotoxicity . This binary activity distribution—a complete absence of antiviral effect in all ribosyl derivatives versus nanomolar-to-micromolar potency in select deoxyribosyl derivatives—demonstrates that the 2′-hydroxyl group on the sugar is a decisive structural determinant for antiviral target engagement in the emimycin scaffold.

Antiviral HSV-1 VZV Selectivity index Sugar-dependent activity

Emimycin Riboside: Research Application Scenarios


Pyrimidine Antimetabolite Prodrug Studies in Bacteria

The equipotent antibacterial activity of emimycin riboside and emimycin aglycone (EC50 values of 8 μM and 10 μM against S. faecium and E. coli, respectively) [1], combined with the established reversal of growth inhibition by uracil, cytosine, and their nucleosides [2], positions this compound as a validated tool for studying intracellular ribosylation-dependent prodrug activation in Gram-positive and Gram-negative bacteria.

Uracil Salvage Pathway Probing in Toxoplasma gondii

The demonstrated intracellular conversion of emimycin to emimycin riboside-5′-phosphate via UPRTase in T. gondii [3], and the complete loss of this conversion in UPRTase-deficient mutants that are cross-resistant to 5-fluorodeoxyuridine, makes emimycin riboside and its phosphorylated metabolite essential reference compounds for studies of pyrimidine salvage as a therapeutic vulnerability in Toxoplasma and related Apicomplexa.

Sugar-Dependent Antiviral SAR Studies

The binary activity profile—complete absence of antiviral activity in all ribosyl emimycin derivatives versus sub-micromolar anti-VZV and anti-HSV-1 potency in the 2′-deoxyribosyl-5-methyl analogue (EC50 = 0.99 μM, SI > 416) [4]—establishes emimycin riboside as the critical ribose-containing negative control for SAR programs aimed at elucidating the structural basis of antiviral target engagement within the pyrazine nucleoside scaffold.

In Vivo Anticoccidial Screening and Cross-Resistance Studies

Emimycin riboside demonstrates broad-spectrum in vivo anticoccidial activity against five Eimeria species at feed concentrations of 8–16 ppm [5], with documented cross-resistance to 6-azauracil in resistant E. tenella lines [6], making it a low-dose, multi-species reference agent for anticoccidial drug discovery programs and for studying mechanisms of pyrimidine antagonist resistance in poultry coccidiosis.

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